molecular formula C16H13NO2 B187021 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene CAS No. 15866-67-8

1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene

Cat. No. B187021
CAS RN: 15866-67-8
M. Wt: 251.28 g/mol
InChI Key: WDTUTMRHOVLEAN-KBXRYBNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene, also known as NBPD, is a compound that has gained attention in the scientific community for its potential use in various fields.

Mechanism Of Action

The mechanism of action of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to have a low toxicity profile and to be relatively stable under physiological conditions. It has been shown to have a high solubility in organic solvents and to be poorly soluble in water. 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to be a potent inhibitor of cell proliferation and to induce cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene. One direction is the synthesis of new derivatives of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene with improved properties for specific applications. Another direction is the investigation of the mechanism of action of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in more detail, which may lead to the development of new therapeutic strategies for cancer treatment. Additionally, the use of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in organic electronics and optoelectronics may lead to the development of new materials with improved performance and stability.

Synthesis Methods

1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene can be synthesized through the condensation reaction of 4-nitrobenzaldehyde and cinnamaldehyde in the presence of a base such as potassium hydroxide. The reaction yields 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene as a yellow crystalline solid with a high purity.

Scientific Research Applications

1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been studied for its potential use in various scientific research fields, including organic electronics, optoelectronics, and biomedical applications. In organic electronics, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been used as a building block for the synthesis of new organic semiconductors with high charge mobility and stability. In optoelectronics, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. In biomedical applications, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

15866-67-8

Product Name

1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene

InChI

InChI=1S/C16H13NO2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+

InChI Key

WDTUTMRHOVLEAN-KBXRYBNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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